

# In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

Cat. No.: B057459

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CAS Number: 177201-79-5

## A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid**, a key intermediate in contemporary pharmaceutical research and development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the creation of novel therapeutic agents.

## Chemical Properties and Data

**1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid**, also known as 1-Boc-indoline-3-carboxylic acid, is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic syntheses.

Table 1: Physicochemical Data

Property	Value	Source
CAS Number	177201-79-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	263.29 g/mol	
Appearance	Typically a powder	<a href="#">[1]</a>
Purity	Commonly available at ≥98%	<a href="#">[1]</a>
Application	Intermediate in chemical synthesis	<a href="#">[1]</a>

Table 2: Spectroscopic Data (Predicted and/or from related structures)

Spectroscopy	Characteristic Peaks
<sup>1</sup> H NMR	Signals corresponding to the Boc group (singlet, ~1.5 ppm), the indoline ring protons, and the carboxylic acid proton (broad singlet, >10 ppm).
<sup>13</sup> C NMR	Resonances for the carbonyl carbons of the Boc and carboxylic acid groups (~150-180 ppm), the quaternary carbon of the Boc group, and carbons of the indoline ring.
Mass Spectrometry	[M+H] <sup>+</sup> peak expected around m/z 264.12.

Note: Specific, experimentally obtained spectroscopic data for this exact compound is not widely published. The data presented is based on general knowledge of similar structures and information from chemical suppliers.

## Synthesis and Experimental Protocols

The synthesis of **1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid** typically involves the protection of the indoline nitrogen with a Boc group and subsequent carboxylation or modification of a precursor at the 3-position. While a specific, detailed, peer-reviewed synthesis protocol for this exact molecule is not readily available in the literature, a plausible synthetic

route can be constructed based on established organic chemistry principles and analogous transformations.

A common strategy involves the reduction of the corresponding indole derivative, followed by Boc protection.

## Illustrative Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

This protocol is a representative example based on general procedures for similar compounds.

### Step 1: Reduction of Indole-3-carboxylic acid (if starting from this material)

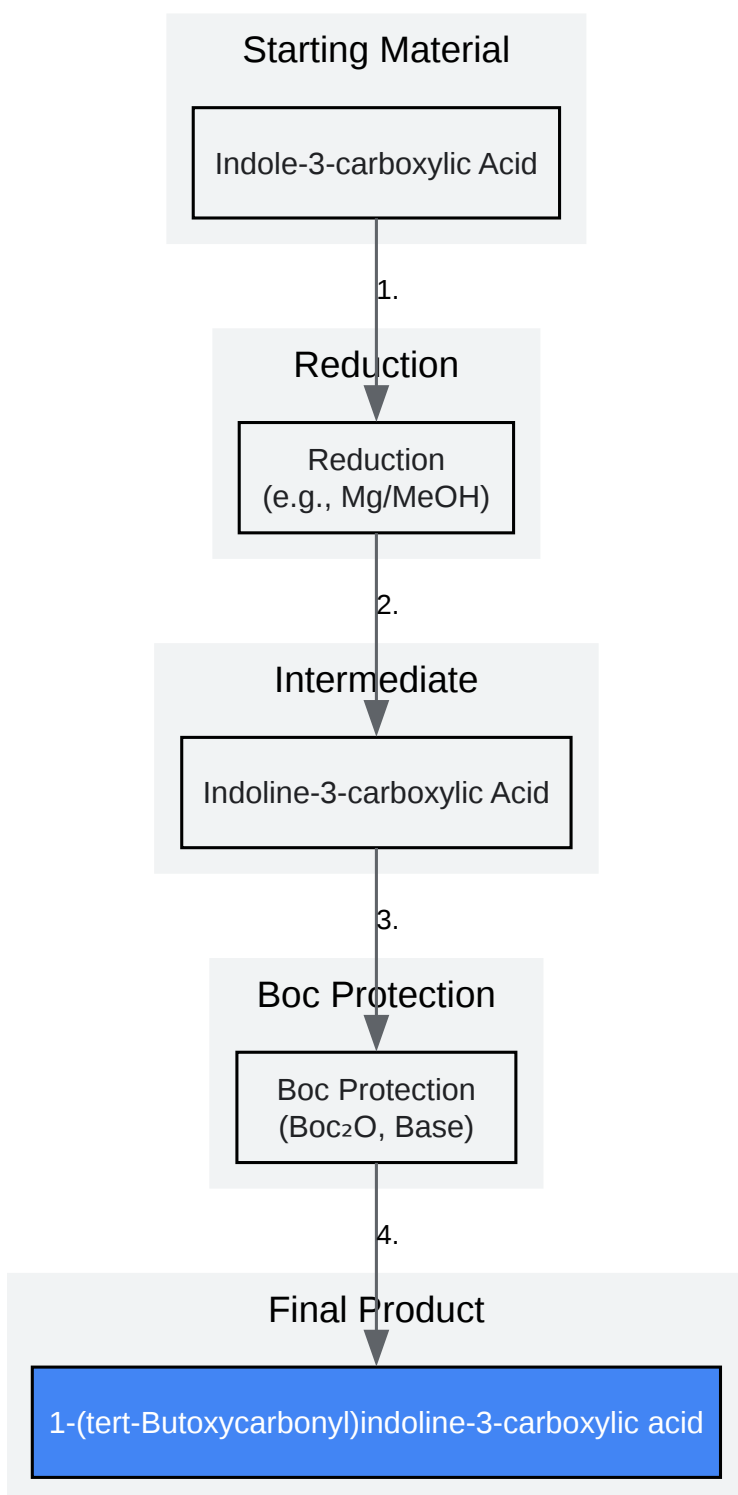
- **Reaction Setup:** In a round-bottom flask, dissolve Indole-3-carboxylic acid in a suitable solvent such as methanol.
- **Reduction:** Add a reducing agent, for example, magnesium turnings, portion-wise under an inert atmosphere. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude indoline-3-carboxylic acid.

### Step 2: N-Boc Protection

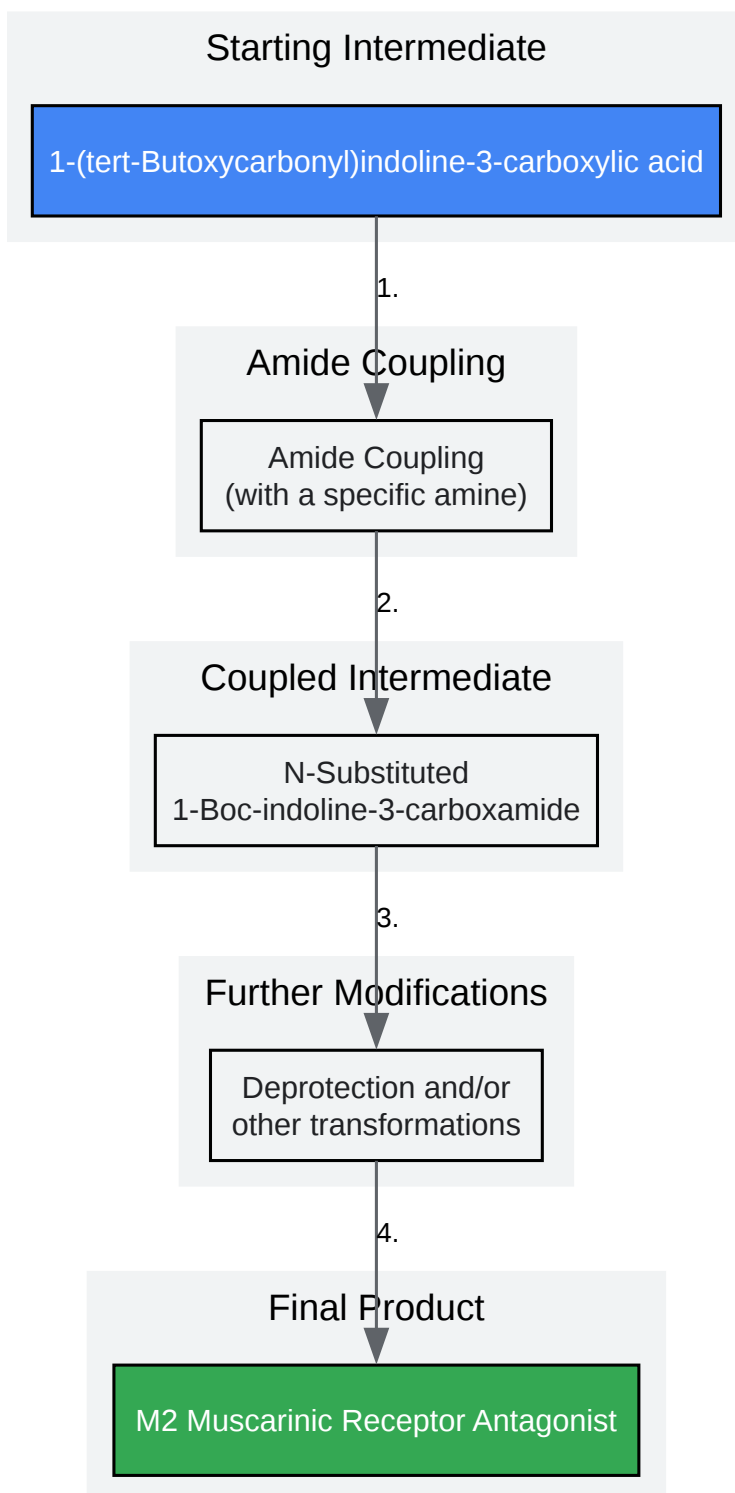
- **Reaction Setup:** Dissolve the crude indoline-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
- **Addition of Reagents:** Add a base, such as sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) dissolved in the same organic solvent.
- **Reaction:** The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- **Work-up and Purification:** The reaction mixture is acidified with a mild acid (e.g., citric acid) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product can be purified by column chromatography or recrystallization to afford pure **1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid**.

## General Synthesis Workflow



## Application in M2 Antagonist Synthesis

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## References

- 1. 1-BOC-2,3-DIHYDRO-INDOLE-3-CARBOXYLIC ACID, CasNo.177201-79-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [[minstar.lookchem.com](http://minstar.lookchem.com)]
- 2. 177201-79-5|1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057459#1-tert-butoxycarbonyl-indoline-3-carboxylic-acid-cas-number>]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

